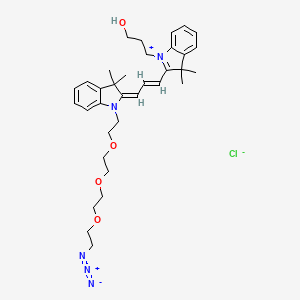

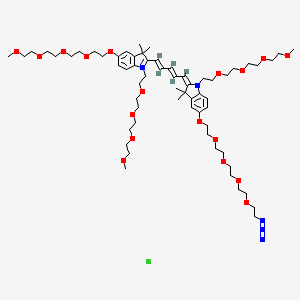

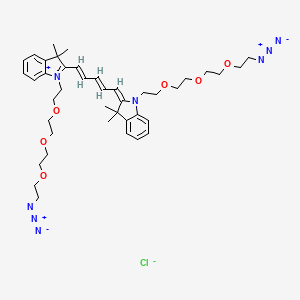

N-hydroxypropyl-N'-(azide-PEG3)-Cy3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-hydroxypropyl-N'-(azide-PEG3)-Cy3 is a PEG derivative containing cyanine dye with excitation/emission maximum 555/570 nm as well as an azide group, which enables Click Chemistry. The hydophilic PEG spacer increases solubility in aqueous media.

Wissenschaftliche Forschungsanwendungen

Synthesis and Drug Delivery Applications

A novel azide-containing monomer, N-(3-azidopropyl)methacrylamide (AzMA), was synthesized and copolymerized with N-(2-hydroxypropyl)methacrylamide (HPMA) using reversible addition fragmentation transfer (RAFT) polymerization. This approach produced well-defined copolymers for drug delivery applications, with efficient conjugation of functional groups like phosphocholine and poly(ethylene glycol) (PEG) (Ebbesen et al., 2013).

Biodegradable Nanoparticles for Lipophilic Therapeutics

Poly(HPMA) has been utilized to stabilize nanoparticles suitable for delivering lipophilic therapeutics. A novel class of amphiphilic block copolymers, with poly(HPMA) backbones and short oligo(e-caprolactone) side chains, was produced. These nanoparticles are designed to degrade into water-soluble poly(HPMA) chains with a molecular weight below the threshold for renal excretion (Sponchioni et al., 2017).

Nanotherapeutics Development

Poly(N-(2-hydroxypropyl) methacrylamide)-based nanotherapeutics have been developed, focusing on polymer-drug conjugates, self-assembled nanoparticles, and other PHPMA-based nanostructures. PHPMA's ability to functionalize through side-chain hydroxyl groups allows incorporation of drugs, imaging agents, and targeting ligands (Tucker & Sumerlin, 2014).

Hydrophilic Polymer Alternatives for Nanomedicine

Exploring alternatives to PEG in nanomedicines, poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA) was identified as a substitute with water solubility and minimal toxicity. Research also introduced polycarbonate-based PHPMA analogs, which are highly water-soluble and readily functionalizable, making them suitable for biomedical applications (Cho et al., 2015).

Polymer-Drug Conjugation Strategies

Polymer conjugation is a widely used technique to improve therapeutic properties of various biomolecules. N-(2-hydroxypropyl)methacrylamide copolymer (HPMA) is one of the polymers investigated for conjugation, demonstrating benefits such as prolonged half-life, higher stability, and lower immunogenicity (Pasut & Veronese, 2007).

Eigenschaften

Produktname |

N-hydroxypropyl-N'-(azide-PEG3)-Cy3 |

|---|---|

Molekularformel |

C34H46ClN5O4 |

Molekulargewicht |

624.22 |

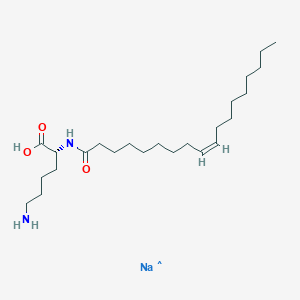

IUPAC-Name |

3-((E)-2-((E)-3-(1-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-3,3-dimethyl-3H-1l4-indol-2-yl)allylidene)-3,3-dimethylindolin-1-yl)propan-1-ol, chloride salt |

InChI |

InChI=1S/C34H46N5O4.ClH/c1-33(2)27-11-5-7-13-29(27)38(18-10-20-40)31(33)15-9-16-32-34(3,4)28-12-6-8-14-30(28)39(32)19-22-42-24-26-43-25-23-41-21-17-36-37-35;/h5-9,11-16,40H,10,17-26H2,1-4H3;1H/p-1/b16-9+,31-15+; |

InChI-Schlüssel |

FWMOZTAIWMVLDC-LNDYIZMVSA-M |

SMILES |

CC(C1=CC=CC=C1N/2CCCO)(C)C2=C/C=C/C3=[N](CCOCCOCCOCCN=[N+]=[N-])C(C=CC=C4)=C4C3(C)C.[Cl-] |

Aussehen |

Solid powder |

Reinheit |

>97% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

N-hydroxypropyl-N'-(azide-PEG3)-Cy3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,13R,14R,17S,18S)-3,17-dihydroxy-2,9,9,11,14,18-hexamethyl-21-methylidene-7,16,20-trioxo-8,15,19-trioxapentacyclo[12.6.1.01,17.02,12.04,10]henicosa-4(10),5,11-trien-13-yl] acetate](/img/structure/B1193264.png)

![3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid](/img/structure/B1193272.png)

![(2S)-2-[5-(2-cyclopropylethynyl)-4-phenyltriazol-1-yl]-N-hydroxy-3-phenylpropanamide](/img/structure/B1193277.png)

![1-[2-[4-(2-Amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea](/img/structure/B1193279.png)